5-Cyano-1,1-dimethyl-2,3-epoxyindane
Description
5-Cyano-1,1-dimethyl-2,3-epoxyindane is a polycyclic organic compound featuring an indane backbone modified with a cyano group at the 5-position, two methyl groups at the 1-position, and a strained 2,3-epoxide ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol. The compound’s unique structural features—epoxide reactivity, steric hindrance from the dimethyl groups, and the electron-withdrawing cyano substituent—make it a subject of interest in synthetic organic chemistry and materials science. It is typically synthesized via epoxidation of the corresponding indene precursor under controlled oxidative conditions, though detailed synthetic protocols remain scarce in public literature .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6,6-dimethyl-1a,6a-dihydroindeno[1,2-b]oxirene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-12(2)9-4-3-7(6-13)5-8(9)10-11(12)14-10/h3-5,10-11H,1-2H3 |
InChI Key |
YAJUCCJTUDCORR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C3=C1C=CC(=C3)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
To contextualize 5-cyano-1,1-dimethyl-2,3-epoxyindane, comparisons are drawn to three classes of compounds:
Epoxyindane derivatives (e.g., 1,1-dimethyl-2,3-epoxyindane).
Cyanated polycyclic compounds (e.g., 5-cyanoindane).
Thiophene-based cyano-epoxides (e.g., compounds 7a and 7b from ).
Data Table: Comparative Analysis
Critical Findings
Epoxide Reactivity: The 2,3-epoxide in 5-cyano-1,1-dimethyl-2,3-epoxyindane is more reactive than non-cyano analogues (e.g., 1,1-dimethyl-2,3-epoxyindane) due to the electron-withdrawing cyano group, which polarizes the epoxide ring. This enhances susceptibility to nucleophilic attack, a trait exploited in polymer crosslinking . In contrast, thiophene-based epoxides (e.g., compounds 7a/7b) exhibit reduced epoxide strain due to sulfur’s electron-donating effects, limiting their utility in ring-opening reactions .
Steric and Electronic Effects: The 1,1-dimethyl groups in 5-cyano-1,1-dimethyl-2,3-epoxyindane impose significant steric hindrance, reducing regioselectivity in epoxide ring-opening compared to unsubstituted epoxyindanes. Compound 7a’s thiophene core allows for planar conjugation with the cyano group, enabling π-π stacking in antimicrobial applications—a feature absent in the non-aromatic epoxyindane .
Stability and Applications: 5-Cyanoindane derivatives lack epoxide rings but show superior thermal stability (decomposition >250°C), making them preferable for high-temperature material applications. The ester group in compound 7b renders it prone to hydrolysis, limiting its use in aqueous environments compared to the more hydrolytically stable 5-cyano-1,1-dimethyl-2,3-epoxyindane .
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